molecular formula C5H6Cl4 B14307124 1,1,3-Trichloro-3-(chloromethyl)cyclobutane CAS No. 116453-94-2

1,1,3-Trichloro-3-(chloromethyl)cyclobutane

Cat. No.: B14307124
CAS No.: 116453-94-2
M. Wt: 207.9 g/mol
InChI Key: OUPNVCMPYWNLKT-UHFFFAOYSA-N
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Description

1,1,3-Trichloro-3-(chloromethyl)cyclobutane is a chlorinated cycloalkane compound. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane typically involves the chlorination of cyclobutane derivatives. One common method is the free radical chlorination of cyclobutane in the presence of chlorine gas and ultraviolet light. The reaction conditions include:

    Temperature: Room temperature or slightly elevated temperatures.

    Catalyst: Ultraviolet light to initiate the free radical mechanism.

    Reagents: Chlorine gas.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where cyclobutane is exposed to chlorine gas under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trichloro-3-(chloromethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Elimination: Strong bases like sodium ethoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of cyclobutane derivatives with different functional groups.

    Elimination: Formation of cyclobutene.

    Oxidation: Formation of cyclobutanone or cyclobutanol.

Scientific Research Applications

1,1,3-Trichloro-3-(chloromethyl)cyclobutane has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane involves its interaction with molecular targets through its chlorinated functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include:

    Alkylation of DNA: Leading to potential mutagenic effects.

    Interaction with Enzymes: Inhibiting or modifying enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2-Trichloro-3-(chloromethyl)cyclobutane
  • 1,1,3-Trichloro-2-(chloromethyl)cyclobutane
  • 1,2,3-Trichloro-3-(chloromethyl)cyclobutane

Uniqueness

1,1,3-Trichloro-3-(chloromethyl)cyclobutane is unique due to its specific arrangement of chlorine atoms and the chloromethyl group on the cyclobutane ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

116453-94-2

Molecular Formula

C5H6Cl4

Molecular Weight

207.9 g/mol

IUPAC Name

1,1,3-trichloro-3-(chloromethyl)cyclobutane

InChI

InChI=1S/C5H6Cl4/c6-3-4(7)1-5(8,9)2-4/h1-3H2

InChI Key

OUPNVCMPYWNLKT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(Cl)Cl)(CCl)Cl

Origin of Product

United States

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